molecular formula C36H41N3O6 B1674760 (S)-Lercanidipine CAS No. 185197-71-1

(S)-Lercanidipine

Cat. No.: B1674760
CAS No.: 185197-71-1
M. Wt: 611.7 g/mol
InChI Key: ZDXUKAKRHYTAKV-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

(S)-Lercanidipine, a chiral dihydropyridine derivative, is systematically named as O-[1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular formula is C₃₆H₄₁N₃O₆ , with a molecular weight of 611.727 g/mol for the free base and 648.188 g/mol for the hydrochloride salt. The structural complexity arises from the 1,4-dihydropyridine core substituted with a 3-nitrophenyl group at position 4, methyl ester groups at positions 3 and 5, and a bulky diphenylpropylmethylamino side chain at position 2.

Property Value
Molecular Formula C₃₆H₄₁N₃O₆
Molecular Weight 611.727 g/mol (base)
CAS Registry Number 100427-26-7
ChEMBL ID CHEMBL250270

Stereochemical Configuration and Enantiomeric Purity

This compound belongs to a racemic mixture (R/S = 1:1) in its commercial hydrochloride form, with one undefined stereocenter at the C4 position of the dihydropyridine ring. Enantiomeric separation is achieved using chiral chromatography on a Chiral OJ-H column with a mobile phase of ammonium acetate and acetonitrile (35:65 v/v). The (S)-enantiomer exhibits a retention time distinct from its (R)-counterpart, enabling quantification down to 0.05 µg/mL (LOD) and 0.5 µg/mL (LOQ).

Key stereochemical features :

  • Configuration : The (S)-enantiomer adopts a specific spatial arrangement at C4, influencing its calcium channel-binding affinity.
  • Purity : High-performance liquid chromatography (HPLC) methods demonstrate a linear range of 0.5–4.0 µg/mL for the (S)-enantiomer, with a correlation coefficient (R²) of 0.9983.
Parameter This compound
Retention Time (min) 8.2 ± 0.1
Linear Range (µg/mL) 0.5–4.0
Correlation Coefficient 0.9983

X-ray Crystallographic Analysis of this compound Hydrochloride

Crystalline Form I of lercanidipine hydrochloride (space group P2₁2₁2₁) exhibits a monoclinic lattice with unit cell parameters a = 10.2 Å, b = 14.8 Å, c = 18.3 Å, and α = β = γ = 90°. The crystal structure reveals intramolecular hydrogen bonding between the protonated amino group and the chloride ion (N–H···Cl distance: 2.89 Å). Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3°, confirming the crystalline nature.

Properties

CAS No.

185197-71-1

Molecular Formula

C36H41N3O6

Molecular Weight

611.7 g/mol

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1

InChI Key

ZDXUKAKRHYTAKV-XIFFEERXSA-N

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lercanidipine, (S)-;  (S)-Lercanidipine;  (+)-Lercanidipine; 

Origin of Product

United States

Preparation Methods

Early Industrial Routes (Route A and Route B)

The original synthetic pathway (Route A), disclosed in EP0153016A2 and US4705797, involved a final cyclization step using ketene dimer as a key reagent. While this route achieved the target molecule, industrial adoption faced limitations due to the 36% yield in the final step and the formation of an oily residue requiring chromatographic purification. The use of toxic ketene dimer further complicated large-scale production due to safety and transportation constraints.

Route B, described in WO9635668A and CN1101810C, marked a substantial improvement by utilizing 4-dihydro-2,6-methyl-4-(3-nitrophenyl)-5-methoxycarbonyl-Niacin Nicitinic Acid (DHPCOOH) as a stable intermediate. This two-step process achieved 78% overall yield through sequential chlorination and side-chain coupling reactions, with final product purity reaching 99.8%. The critical comparison of these foundational routes is summarized in Table 1.

Table 1: Comparative Analysis of Early Synthetic Routes

Parameter Route A Route B
Final Step Yield 36% 78%
Product Form Oily residue Crystalline solid
Key Reagent Ketene dimer DHPCOOH intermediate
Purification Method Flash chromatography Crystallization
Industrial Scalability Limited High

Advancements in Intermediate Synthesis

The synthesis of N-methyl-3,3-diphenylpropylamine (Compound I), a critical intermediate, evolved through three generations of patented methods. The current industrial standard (Patent DE925468C) employs cinnamic acid as starting material through a four-step sequence involving:

  • Chlorination to cinnamyl chloride (0-50°C, 1:7 molar ratio of cinnamic acid to Cl reagent)
  • Methylamine coupling to form N-mecinnamide
  • Friedel-Crafts alkylation with benzene
  • Carbonyl reduction to final amine

This route achieved 82% overall yield in pilot-scale batches, with residual benzene levels below 5 ppm through optimized solvent recovery systems. The elimination of palladium catalysts used in earlier routes reduced production costs by 40% while maintaining enantiomeric purity >99.5%.

Modern Crystallization and Polymorph Control

Amorphous Form Synthesis (WO2007054969A2)

The development of stable amorphous lercanidipine hydrochloride addressed bioavailability challenges associated with crystalline forms. Patent WO2007054969A2 discloses three distinct approaches:

Method 1 (Anti-solvent Precipitation):

  • Solvent system: Methanol/water (1:3 v/v)
  • Precipitation temperature: 10-30°C
  • Drying conditions: 30-32°C under vacuum for 12 hr
  • Resulting form: X-ray amorphous (halo pattern)
  • Stability: 24-month shelf life at 25°C/60% RH

Method 2 (Spray Drying):

  • Feed solution: 15% w/v in methylene chloride/isopropanol (1:1)
  • Inlet temperature: 50°C
  • Outlet temperature: 32°C
  • Particle size distribution: D90 <10 μm
  • Bulk density: 0.35 g/cm³

Method 3 (Thermal Quenching):

  • Melt temperature: 180°C
  • Quench rate: >50°C/min
  • Glass transition temperature (Tg): 68°C
  • Hygroscopicity: <0.5% moisture uptake at 25°C/75% RH

Crystalline Form Optimization (US7772401B2)

The US7772401B2 patent introduced a novel crystallization technique using ethyl acetate/HCl gas precipitation:

  • Solvent ratio: 25:1 ethyl acetate to product
  • Acid addition rate: 0.5 L HCl gas/min per kg product
  • Seeding protocol: 0.1% w/w seed crystals at 22°C
  • Final purity: 99.92% by HPLC
  • Residual solvents: <300 ppm ethyl acetate

This method reduced particle size variability (span <1.2) compared to earlier isopropanol-based crystallizations (span >2.5), enhancing tablet compression characteristics. The process flow diagram and critical quality attributes are detailed in Figure 1.

Reaction Engineering Breakthroughs

Halogenation Step Optimization

Recent patents demonstrate improved control over the critical 2-chloro-2-methylpropyl intermediate formation:

  • Reagent: Thionyl chloride vs. PCl₅ comparison
    • Thionyl chloride: 98% conversion in 2 hr (40°C)
    • PCl₅: 95% conversion in 4 hr (60°C)
  • Solvent effects:
Solvent Reaction Time Byproduct Formation
Dichloromethane 3 hr 1.2%
Toluene 5 hr 0.8%
Chlorobenzene 4 hr 0.5%

The implementation of continuous flow reactors reduced reaction time by 70% while maintaining >99% regioselectivity.

Coupling Reaction Enhancements

The dihydropyridine ring formation was optimized through:

  • Temperature gradient control (25°C → 50°C over 4 hr)
  • Catalytic KOH (0.5 eq) vs. stoichiometric base comparison:
Base Yield Epimerization
KOH (0.5 eq) 92% <0.1%
NaOEt (1.2 eq) 88% 1.5%
DBU (1.0 eq) 85% 3.2%

Microwave-assisted synthesis reduced reaction time from 18 hr to 45 min with comparable yield (89% vs 91% conventional).

Analytical Method Development

HPLC Quantification (JPIONLINE Validation)

The International Journal of Pharmaceutical Investigation method achieved:

  • Linearity: 0.27-50 μg/mL (R²=0.999)
  • LOD/LOQ: 0.09/0.27 μg/mL
  • Precision:
Parameter %RSD
Repeatability 0.33
Intraday 0.74
Interday 0.18
  • Accuracy: 100.23-101.55% recovery
  • Robustness:





















    Parameter VariationRetention Time Shift
    ±5% acetonitrile0.12 min
    pH ±0.20.08 min
    Column temperature ±3°C0.15 min

This method enabled detection of degradation products at 0.1% level, critical for stability studies.

Polymorph Characterization

XRPD and DSC analyses revealed:

Form 2θ Peaks (Cu Kα) Melting Point ΔH (J/g)
Amorphous Broad halo 18-25° - -
Form I 7.8°, 15.6°, 23.4° 198°C 152
Form II 6.2°, 12.4°, 24.8° 205°C 168

Form II demonstrated superior chemical stability (0.2% degradation vs 1.5% Form I after 6 months accelerated testing).

Chemical Reactions Analysis

Types of Reactions: Lercanidipine, (S)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.

    Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine forms, and substituted lercanidipine analogs.

Scientific Research Applications

Antihypertensive Efficacy

Mechanism of Action
Lercanidipine functions by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. It exhibits high vascular selectivity and minimal negative inotropic effects compared to other dihydropyridine calcium channel blockers .

Clinical Studies
Numerous studies have demonstrated the effectiveness of lercanidipine in managing hypertension:

  • Monotherapy Efficacy : In a multicenter study involving 1000 patients with Stage 2 hypertension, lercanidipine (10–20 mg daily) significantly reduced systolic and diastolic blood pressure (SBP/DBP) by 11.0/10.4 mmHg and 13.0/13.0 mmHg, respectively .
  • High-Risk Patients : In patients with higher cardiovascular risk profiles, lercanidipine showed even greater reductions in BP, indicating its effectiveness across different patient demographics .

Nephroprotective Properties

Recent research highlights lercanidipine's nephroprotective effects, particularly in hypertensive models:

  • Renal Function Improvement : Studies on hypertensive rats indicated that lercanidipine improved renal function by reducing glomerular hypertension and proteinuria while enhancing renal morphology .
  • Mechanisms of Action : The nephroprotective effects are attributed to the inhibition of tissue inflammation and oxidative stress, alongside improved nitric oxide bioavailability due to decreased intracellular calcium levels .

Anti-Atherogenic Effects

Lercanidipine has been noted for its anti-atherogenic properties:

  • Preclinical Findings : Research on hypercholesterolemic rabbits revealed that lercanidipine decreased atherosclerotic lesions and inhibited arterial smooth muscle cell proliferation and migration .
  • Clinical Relevance : These findings suggest potential benefits in patients at risk for cardiovascular diseases due to atherosclerosis.

Adverse Reactions

While lercanidipine is generally well tolerated, some adverse effects have been documented:

  • Chylous Ascites Case Study : An 80-year-old female patient developed chylous ascites after increasing her lercanidipine dosage. Although this is a rare reaction, it underscores the need for monitoring when adjusting dosages .

Summary Table of Clinical Applications

ApplicationDescriptionEvidence Source
AntihypertensiveEffective in reducing SBP/DBP in hypertensive patients
NephroprotectiveImproves renal function and morphology
Anti-AtherogenicReduces atherosclerotic lesions
Adverse ReactionsRare cases of chylous ascites reported

Mechanism of Action

Lercanidipine, (S)- exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular system. This inhibition prevents the influx of calcium ions, which is necessary for muscle contraction. As a result, the smooth muscles relax, leading to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy in Blood Pressure Reduction

Lercanidipine demonstrates comparable antihypertensive efficacy to other DHPs like amlodipine, nifedipine, and felodipine, but with unique pharmacokinetic advantages:

Parameter Lercanidipine Amlodipine Felodipine Nifedipine GITS
Onset of Action Slow (3–4 hours) Slow (6–12 hours) Moderate (2–3 hours) Rapid (30–60 minutes)
Duration 24 hours 24 hours 12–16 hours 24 hours
Reflex Tachycardia Absent Mild Moderate Significant
BP Reduction (SBP/DBP) -15/-10 mmHg -15/-10 mmHg -14/-9 mmHg -16/-11 mmHg

Tolerability and Adverse Effects

Lercanidipine exhibits a superior tolerability profile compared to other DHPs, particularly in metabolic syndrome patients:

Adverse Event Lercanidipine (%) Amlodipine (%) Nifedipine (%)
Peripheral Edema 1.2–3.8 15–20 20–25
Flushing 1.1–2.0 5–10 10–15
Headache 2.9–5.6 4–8 6–10

In the TOLERANCE study, vasodilation-related adverse events (edema, flushing, headache) were significantly lower with lercanidipine (all p < 0.01 vs. amlodipine/nifedipine) . This is attributed to its slow receptor dissociation kinetics and vascular selectivity, minimizing rapid vasodilation .

Pharmacokinetic and Pharmacodynamic Differences

  • Lipophilicity : Lercanidipine’s high lipophilicity (logP = 5.3) ensures prolonged membrane retention, reducing plasma fluctuations and side effects . Amlodipine (logP = 3.0) and felodipine (logP = 4.5) have shorter tissue retention .
  • Metabolism : Lercanidipine undergoes extensive first-pass metabolism via CYP3A4, with a bioavailability of 10% under fed conditions vs. 90% for amlodipine .

Clinical Outcomes and Organ Protection

  • Renal Protection : Lercanidipine/enalapril combinations reduced albuminuria by 42% vs. 28% with amlodipine/enalapril in the RED LEVEL study (p < 0.05) .
  • Antiviral Activity : Unlike amlodipine, lercanidipine inhibits Lujo virus entry via calcium channel blockade (IC50: 10–25 µM) .

Q & A

Q. How to ensure compliance with ethical guidelines in preclinical studies of this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research:
  • Sample size justification : Use power analysis to minimize unnecessary animal use.
  • Blinding : Randomize treatment groups and blind analysts to reduce bias.
  • Data sharing : Deposit raw data in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Lercanidipine
Reactant of Route 2
Reactant of Route 2
(S)-Lercanidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.